

An In-depth Technical Guide to m-Cresol Purple Sodium Salt

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *m-Cresol Purple sodium salt*

Cat. No.: *B1358498*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

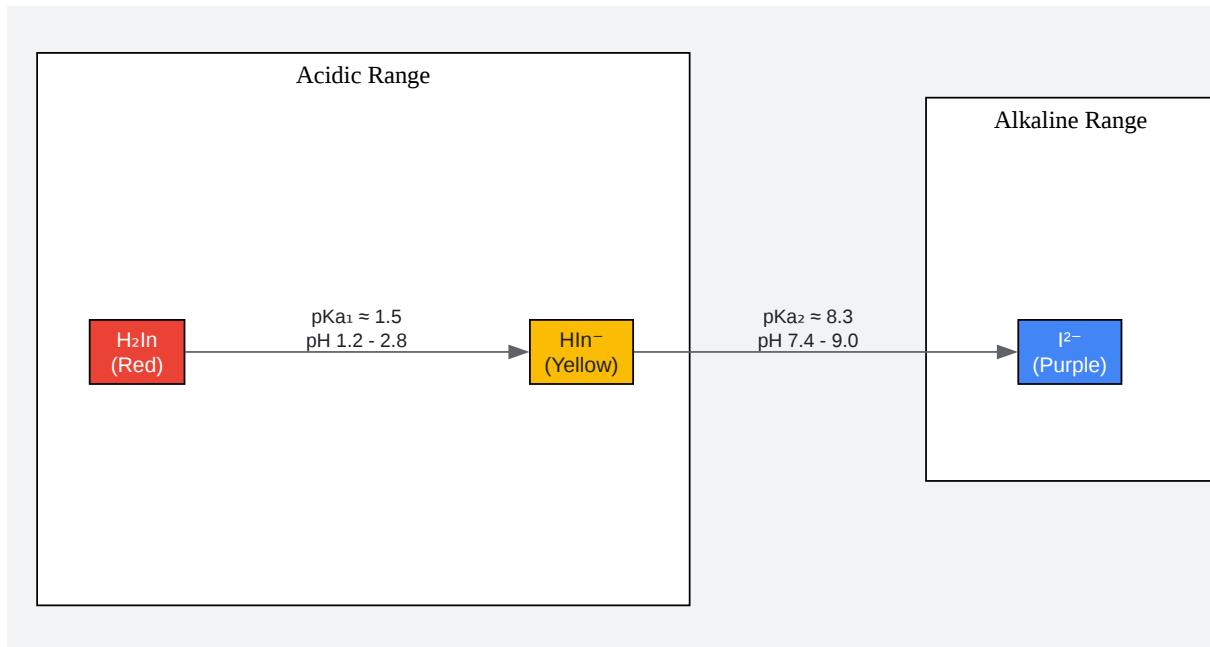
This guide provides a comprehensive overview of the chemical properties, experimental protocols, and technical data for **m-Cresol Purple sodium salt**, a vital pH indicator used in various scientific applications, including spectrophotometric pH measurements.

Core Chemical Properties

m-Cresol Purple, also known as m-cresolsulfonphthalein, is a triarylmethane dye that functions as a pH indicator.^[1] It is typically supplied as a sodium salt for enhanced water solubility.^[2] The compound is characterized by two distinct pH transition ranges, making it versatile for both acidic and alkaline environments.^[3]

Quantitative Data Summary

The following table summarizes the key quantitative properties of **m-Cresol Purple sodium salt**.


Property	Value	Source(s)
CAS Number	62625-31-4	[4][5]
Molecular Formula	C ₂₁ H ₁₇ NaO ₅ S	[4][6]
Molecular Weight	404.41 g/mol	[4][7]
Appearance	Orange-brown to black powder	[8][9]
Melting Point	>250°C	[8]
Solubility	Soluble in water and ethanol	[8][10]
pKa ₁	~1.51 (at 25°C)	[8]
pKa ₂	~8.32 (at 25°C)	[8]
pH Range 1	1.2 (Red) – 2.8 (Yellow)	[11][12]
pH Range 2	7.4 (Yellow) – 9.0 (Purple/Violet)	[11][12]
λ _{max} (Acidic form, HIn ⁻)	434 nm	[13][14]
λ _{max} (Basic form, I ²⁻)	578 nm	[13][14]

pH Indicator Mechanism and Color Transitions

m-Cresol Purple undergoes two primary protonation equilibria, corresponding to its two pH indicator ranges. The sulfonephthalein structure allows for resonance stabilization of the different colored forms.

- First Transition (Acidic Range): At a very low pH (below 1.2), the molecule is in its red, fully protonated form (H₂In). As the pH increases to 2.8, it loses the first proton to form the yellow, mono-protonated species (HIn⁻).
- Second Transition (Alkaline Range): The second transition occurs as the phenolic proton is lost. The yellow HIn⁻ form dominates between pH 2.8 and 7.4. As the pH rises above 7.4, this proton is removed, creating the purple, fully deprotonated dianion (I²⁻), which is stabilized by an extended quinonoid structure.

The following diagram illustrates the color changes of m-Cresol Purple across its functional pH ranges.

[Click to download full resolution via product page](#)

Figure 1. pH-dependent color transitions of m-Cresol Purple.

Experimental Protocols

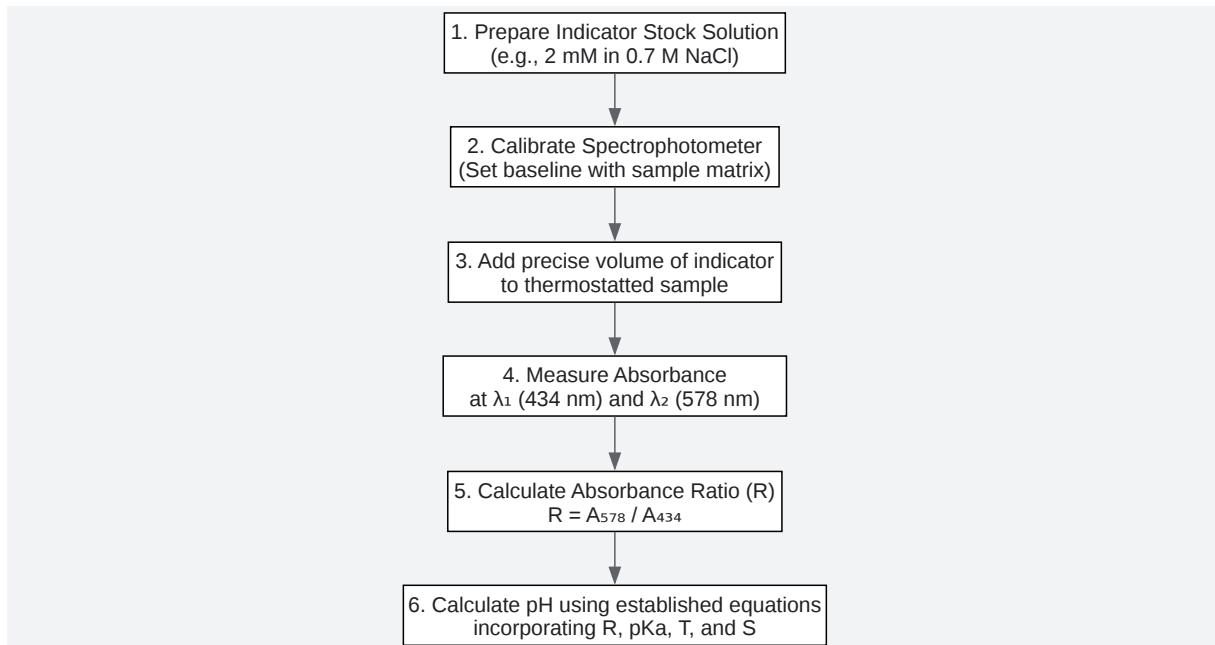
Accurate preparation of indicator solutions is critical for reliable results, especially in high-precision applications like spectrophotometric pH measurements of seawater, where indicator impurities can cause significant errors.[13][15]

This protocol is suitable for general laboratory titrations.

Materials:

- **m-Cresol Purple sodium salt** (100 mg)[[16](#)]
- 0.05 M Sodium Hydroxide (NaOH) solution[[11](#)]
- 95% Ethanol[[11](#)]
- Deionized or distilled water
- 250 mL Volumetric flask[[16](#)]
- Weighing paper/boat
- Pipettes and measuring cylinders

Procedure:


- Accurately weigh 0.1 g (100 mg) of **m-Cresol Purple sodium salt**.[[16](#)]
- Quantitatively transfer the powder into a 250 mL volumetric flask.
- Add 5.2 mL of 0.05 M NaOH solution to the flask to aid dissolution.[[16](#)]
- Add 50 mL of 95% ethanol and swirl the flask to dissolve the solid completely.[[16](#)]
- Dilute the solution with distilled water to the 250 mL mark.[[16](#)]
- Stopper the flask and invert it several times to ensure a homogenous mixture.
- Store the resulting 0.04% solution in a well-sealed reagent bottle.[[16](#)]

This method is widely used for precise pH measurements, particularly in oceanography.[[17](#)][[18](#)] It relies on measuring the absorbance ratio of the indicator's acidic (HIn^-) and basic (I^{2-}) forms.

Principle: The pH is calculated using the Henderson-Hasselbalch equation, adapted for spectrophotometric measurements: $\text{pH} = \text{pK}_{\text{a2}} + \log_{10}(\text{[I}^{2-}] / \text{[HIn}^-])$

The ratio of the concentrations of the basic (I^{2-}) and acidic (HIn^-) forms of the indicator is determined by measuring the solution's absorbance at two wavelengths corresponding to the absorption maxima of the two forms ($\lambda_1 = 434 \text{ nm}$, $\lambda_2 = 578 \text{ nm}$).[[13](#)][[14](#)]

The following workflow outlines the key steps in this process.

[Click to download full resolution via product page](#)

Figure 2. Workflow for spectrophotometric pH measurement.

Detailed Steps:

- **Instrument Setup:** Use a high-precision spectrophotometer, often with a thermostatted cuvette holder to maintain a constant sample temperature.[14][18]
- **Sample Preparation:** Place the water sample (e.g., seawater) in the cuvette. Allow it to reach thermal equilibrium.
- **Baseline Correction:** Measure a baseline absorbance spectrum of the sample without the indicator.

- Indicator Addition: Add a small, known volume of a purified m-Cresol Purple stock solution to the sample. The concentration is chosen to be high enough for a clear signal but low enough to not perturb the sample's pH.[15]
- Absorbance Measurement: After mixing, measure the absorbance at the peak wavelengths for the HIn^- form (A_{434}) and the I^{2-} form (A_{578}).[13]
- Calculation: Calculate the absorbance ratio $R = \text{A}_{578} / \text{A}_{434}$. The final pH is then calculated using established equations that account for the indicator's pKa , molar absorptivity ratios, temperature (T), and salinity (S).[14][19]

Note on Purity: For climate-quality and high-accuracy pH measurements, the purity of the m-Cresol Purple dye is paramount. Impurities can absorb light at the measurement wavelengths, leading to significant biases in the calculated pH.[13][17] It is common practice to use HPLC-purified dye for such critical applications.[14]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Metacresol purple - Wikipedia [en.wikipedia.org]
- 2. M-CRESOL PURPLE, SODIUM SALT | 62625-31-4 [chemicalbook.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. m-Cresol Purple Dye content 90 62625-31-4 [sigmaaldrich.com]
- 5. m-Cresol Purple Dye content 90 62625-31-4 [sigmaaldrich.com]
- 6. m-Cresol Purple, sodium salt, pure, water soluble 10 g | Request for Quote [thermofisher.com]
- 7. m-cresol purple sodium salt | C21H17NaO5S | CID 23719920 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. M-CRESOL PURPLE, SODIUM SALT CAS#: 62625-31-4 [m.chemicalbook.com]

- 9. m-Cresol Purple, sodium salt, pure, water soluble 5 g | Request for Quote [thermofisher.com]
- 10. m-Cresol Purple SDS (Safety Data Sheet) | Flinn Scientific [flinnsi.com]
- 11. Chrominfo: Preparation of m-cresol purple indicator solution [chrominfo.blogspot.com]
- 12. m -Cresol Purple Solution [drugfuture.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. files01.core.ac.uk [files01.core.ac.uk]
- 15. repository.library.noaa.gov [repository.library.noaa.gov]
- 16. youtube.com [youtube.com]
- 17. PDR: UV-visible absorbance spectra of purified and unpurified m-cresol purple samples in sodium hydroxide and sodium chloride solutions at pH 12 [data.nist.gov]
- 18. Frontiers | Metrology of pH Measurements in Brackish Waters—Part 2: Experimental Characterization of Purified meta-Cresol Purple for Spectrophotometric pH Measurements [frontiersin.org]
- 19. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to m-Cresol Purple Sodium Salt]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1358498#m-cresol-purple-sodium-salt-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com